1,1-Dimethoxybutane
Overview
Description
1,1-Dimethoxybutane, also known as Butane, 1,1-dimethoxy, is a chemical compound with the formula C6H14O2 and a molecular weight of 116.1583 . It is used in the preparation of imine type quaternary ammonium salt catalyst for low-viscosity polyisocyanate synthesis .
Synthesis Analysis
1,1-Dimethoxybutane can be synthesized from methanol and formaldehyde in the presence of acid catalysts . Another efficient method for the preparation of 1,1-dimethoxybutane is described using a molecularly defined NNN-Ni (II) complex (2 mol %). The reaction proceeds via the direct condensation reaction of methanol with paraformaldehyde under mild and neutral conditions .
Molecular Structure Analysis
The molecular structure of 1,1-Dimethoxybutane is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 21 bonds, including 7 non-H bonds .
Chemical Reactions Analysis
The synthesis of 1,1-Dimethoxybutane involves various chemical reactions. For instance, it can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . It can also be synthesized via the direct condensation reaction of methanol with paraformaldehyde .
Physical And Chemical Properties Analysis
1,1-Dimethoxybutane has a density of 0.8±0.1 g/cm3, a boiling point of 111.9±8.0 °C at 760 mmHg, and a vapour pressure of 26.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.6±3.0 kJ/mol, a flash point of 10.1±18.0 °C, and an index of refraction of 1.389 . It also has a molar refractivity of 33.3±0.3 cm3, a polar surface area of 18 Å2, and a polarizability of 13.2±0.5 10-24 cm3 .
Scientific Research Applications
Chemo-selective Reactions in Organic Synthesis
1,1-Dimethoxybutane is involved in chemo-selective reactions with allylsilanes, showing distinct behavior based on the type of Lewis acid used. This property is significant in organic synthesis, particularly in the selective reaction on the acetal moiety (Ojima & Kumagai, 1978).
Reagent for Dimethylchromenylation
It serves as a reagent for dimethylchromenylation, a process significant in the synthesis of various dimethylchromens, which have applications in various chemical syntheses (Bandaranayake, Crombie, & Whiting, 1971).
Study of Molecular Interactions
1,1-Dimethoxybutane is used to understand molecular interactions, such as the non-bonded (C-H)⋯O interaction in ethers, which has implications in understanding polyether structures (Law & Sasanuma, 1996).
Azeotropic and Solid–Liquid Equilibria
Its behavior in azeotropic and solid–liquid equilibria in binary organic systems is studied, providing critical data for the introduction of new groups in models like Modified UNIFAC (Dortmund) (Teodorescu, Wilken, Wittig, & Gmehling, 2003).
Organic Synthesis and Catalysis
1,1-Dimethoxybutane has roles in the synthesis of various organic compounds, such as in the preparation of cysteine protease inhibitors, highlighting its utility in the field of medicinal chemistry (Yamashita et al., 1999).
Study of DNA-DNA Cross-linking
In research related to DNA-DNA cross-linking, 1,1-Dimethoxybutane derivatives are used to understand the effects of stereochemistry on biological activities, which is crucial in understanding mutagenic and carcinogenic risks (Park et al., 2005).
Development of Fine Chemicals
1,1-Dimethoxybutane derivatives are used in the synthesis and development of fine chemicals, indicating its importance in industrial applications (Cheng, 2005).
Safety And Hazards
1,1-Dimethoxybutane is classified as an extremely flammable liquid and vapour . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of fire, appropriate extinguishing media should be used .
properties
IUPAC Name |
1,1-dimethoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUKLGGGNLHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196251 | |
Record name | Butane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxybutane | |
CAS RN |
4461-87-4 | |
Record name | Butane, 1,1-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4461-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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